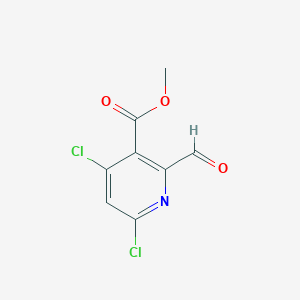
Methyl 4,6-dichloro-2-formylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,6-dichloro-2-formyl-3-pyridinecarboxylate is a chemical compound belonging to the pyridinecarboxylate family. It is characterized by the presence of a pyridine ring substituted with chlorine atoms at the 4 and 6 positions, a formyl group at the 2 position, and a carboxylate ester group at the 3 position. This compound is of interest in various fields of chemistry, biology, medicine, and industry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Vilsmeier-Haack Formylation: One common synthetic route involves the Vilsmeier-Haack formylation reaction, where the pyridine derivative is treated with Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide) to introduce the formyl group at the 2 position.
Halogenation: Chlorination can be achieved by treating the pyridine derivative with chlorine gas or a suitable chlorinating agent like thionyl chloride under controlled conditions to introduce chlorine atoms at the 4 and 6 positions.
Industrial Production Methods: The industrial production of Methyl 4,6-dichloro-2-formyl-3-pyridinecarboxylate typically involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the halogenation and formylation steps.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the formyl group to a hydroxyl group, resulting in the formation of a hydroxymethyl derivative.
Substitution: Substitution reactions at the pyridine ring can occur, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia, amines, and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.
Reduction Products: Hydroxymethyl derivatives and other reduced forms.
Substitution Products: Aminopyridines, alkylated pyridines, and other substituted derivatives.
Scientific Research Applications
Chemistry: Methyl 4,6-dichloro-2-formyl-3-pyridinecarboxylate is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive molecules. Industry: The compound is utilized in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 4,6-dichloro-2-formyl-3-pyridinecarboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes and receptors critical to microbial survival.
Comparison with Similar Compounds
Methyl 4-chloro-6-fluoro-3-formyl-2-pyridinecarboxylate: Similar structure with a fluorine atom instead of one of the chlorine atoms.
Methyl 6-formyl-2-pyridinecarboxylate: Lacks the chlorine atoms at the 4 and 6 positions.
Methyl 4,6-dichloro-3-pyridinecarboxylate: Lacks the formyl group at the 2 position.
This comprehensive overview highlights the significance of Methyl 4,6-dichloro-2-formyl-3-pyridinecarboxylate in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C8H5Cl2NO3 |
|---|---|
Molecular Weight |
234.03 g/mol |
IUPAC Name |
methyl 4,6-dichloro-2-formylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H5Cl2NO3/c1-14-8(13)7-4(9)2-6(10)11-5(7)3-12/h2-3H,1H3 |
InChI Key |
HDLSKVVGTBRAMF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1Cl)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















